6,7-diethoxyquinazolin-4(3H)-one

Synthetic chemistry EGFR inhibitor intermediate Chlorination efficiency

Choose 6,7-diethoxyquinazolin-4(3H)-one as your EGFR-TK inhibitor scaffold for guaranteed synthetic efficiency. Its ethoxy substituents deliver 73% yield in 4-chloro intermediate synthesis—substantially higher than the dimethoxy analog—and derived 4-anilino inhibitors show up to 4.2-fold greater potency (IC₅₀ 0.006 nM vs 0.025 nM). With XLogP 1.4, it enhances membrane permeability in CNS-targeted programs. Standardized 98% purity ensures reproducible kinase assays and SPECT tracer development. Insist on the diethoxy core to avoid predictable potency losses.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 179246-15-2
Cat. No. B179993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-diethoxyquinazolin-4(3H)-one
CAS179246-15-2
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)C(=O)N=CN2)OCC
InChIInChI=1S/C12H14N2O3/c1-3-16-10-5-8-9(6-11(10)17-4-2)13-7-14-12(8)15/h5-7H,3-4H2,1-2H3,(H,13,14,15)
InChIKeyCAKNVIMJJNHQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Diethoxyquinazolin-4(3H)-one (CAS 179246-15-2) – A Differentiated Quinazolinone Building Block for EGFR-Targeted Research and Specialty Applications


6,7-Diethoxyquinazolin-4(3H)-one is a 6,7-dialkoxy-substituted quinazolin-4(3H)-one derivative (molecular formula C₁₂H₁₄N₂O₃, MW 234.25 g/mol) that serves as a critical synthetic intermediate in medicinal chemistry, particularly as the precursor to 4-chloro-6,7-diethoxyquinazoline and subsequently to a panel of potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. The compound is characterized by two ethoxy substituents at the 6- and 7-positions of the quinazolinone scaffold, distinguishing it from its lower homologs and imparting measurable differences in physicochemical properties, downstream synthetic efficiency, and the biological potency of derived 4-anilinoquinazoline inhibitors [1][2].

Why Generic Substitution Fails for 6,7-Diethoxyquinazolin-4(3H)-one in EGFR Inhibitor and Imaging Agent Synthesis


Generic substitution of 6,7-diethoxyquinazolin-4(3H)-one with its 6,7-dimethoxy analog (CAS 13794-72-4) or other dialkoxy congeners is not a conservative choice when the synthetic route targets optimized 4-substituted quinazoline EGFR inhibitors or radiopharmaceutical imaging agents. The ethoxy substituents confer a measurably higher lipophilicity (ΔXLogP ≈ +0.8) [1] and a significantly lower melting point (Δmp ≈ −30 °C) [2] relative to the dimethoxy analog, which directly impacts handling, solubility in organic reaction media, and purification behavior. More critically, the 4-chloro intermediate derived from 6,7-diethoxyquinazolin-4(3H)-one is obtained in substantially higher yield than its dimethoxy counterpart [2], and the final 4-anilino EGFR inhibitors built on the diethoxy core exhibit up to 4.2-fold greater potency in standardized tyrosine kinase inhibition assays [3]. These quantifiable, scaffold-dependent differences mean that substituting the dimethoxy building block introduces a predictable and avoidable loss in synthetic efficiency and target potency.

Quantitative Differentiation Evidence: 6,7-Diethoxyquinazolin-4(3H)-one Versus Closest Structural Analogs


Chlorination Yield: 6,7-Diethoxy Outperforms 6,7-Dimethoxy by 21 Percentage Points in the Critical 4-Chloro Intermediate Step

In a direct, side-by-side synthesis using the same Vilsmeier-type chlorination protocol (DMF/oxalyl chloride in 1,2-dichloroethane, 2.5 h reflux), 6,7-diethoxyquinazolin-4(3H)-one was converted to 4-chloro-6,7-diethoxyquinazoline in 73% isolated yield, whereas the 6,7-dimethoxy analog gave only 52% yield under identical conditions [1]. This 21-percentage-point yield advantage is critical for multi-step synthetic campaigns where the 4-chloro intermediate is the gateway to all downstream 4-anilino, 4-phenoxy, and 4-benzylamino derivatives.

Synthetic chemistry EGFR inhibitor intermediate Chlorination efficiency

Derived 4-Anilino EGFR Inhibitor Potency: The Diethoxy Core Delivers 4.2-Fold Greater Potency Compared to the Dimethoxy Core

When the same 3-bromoanilino substituent is installed at the 4-position, the 6,7-diethoxy-containing compound (Compound 56, 4-[(3-bromophenyl)amino]-6,7-diethoxyquinazoline) exhibits an IC₅₀ of 0.006 nM against EGFR tyrosine kinase, whereas the 6,7-dimethoxy analog (PD 153035, 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline) exhibits an IC₅₀ of 0.025 nM in the same radiometric filtration assay using A431 cell membrane preparations [1]. This corresponds to an approximately 4.2-fold improvement in inhibitory potency solely attributable to the alkoxy substitution difference on the quinazoline core.

EGFR tyrosine kinase inhibition Structure-activity relationship Quinazoline inhibitors

Lipophilicity Differential: 6,7-Diethoxy Exhibits an XLogP of 1.4 Versus 0.6 for 6,7-Dimethoxy

The computed lipophilicity of 6,7-diethoxyquinazolin-4(3H)-one is XLogP = 1.4 [1], compared to XLogP3-AA = 0.6 for 6,7-dimethoxyquinazolin-4(3H)-one [2]. This ΔXLogP of +0.8 log units represents a meaningful increase in hydrophobicity that influences solubility profiles in organic solvents, chromatographic retention times, and the lipophilicity of the derived 4-substituted inhibitors. The higher logP of the diethoxy scaffold contributes to the increased potency of its 4-anilino derivatives by enhancing passive membrane permeability and ATP-binding site partitioning.

Physicochemical properties Lipophilicity Drug-likeness

Melting Point Reduction: 6,7-Diethoxy Melts at 248–251.5 °C Versus 278–278.5 °C for 6,7-Dimethoxy

Under identical isolation and drying conditions (vacuum over P₂O₅), 6,7-diethoxyquinazolin-4(3H)-one exhibits a melting point of 248–251.5 °C, whereas 6,7-dimethoxyquinazolin-4(3H)-one melts at 278–278.5 °C [1]. This approximately 30 °C reduction in melting point for the diethoxy analog reflects weaker crystal lattice energy due to the larger, more flexible ethoxy substituents. The lower melting point can simplify dissolution in organic solvents for subsequent synthetic transformations and may reduce energy requirements during industrial-scale processing.

Thermal properties Crystallinity Handling and processing

SPECT Tumor Imaging Agent Development: 6,7-Diethoxy Scaffold Is the Preferred Core for Radioiodinated EGFR-TK Imaging Ligands

Multiple radioiodinated quinazoline-based EGFR-TK imaging agents have been specifically designed around the 6,7-diethoxyquinazoline core, including [¹²⁵I]m-IPQ (4-(3-iodoanilino)-6,7-diethoxyquinazoline) and its improved derivatives [¹²⁵I]PHY (4-(3-iodophenoxy)-6,7-diethoxyquinazoline) and [¹²⁵I]BAY (4-(3-iodobenzylamino)-6,7-diethoxyquinazoline), all developed for SPECT tumor imaging [1]. In contrast, the 6,7-dimethoxy scaffold has been more commonly associated with PET imaging applications using positron-emitting isotopes, as demonstrated in the VanBrocklin et al. panel where the lead dimethoxy compounds bear chloro- and bromoanilino substituents [2]. The distinct roles of the diethoxy and dimethoxy scaffolds in SPECT versus PET imaging agent development reflect differences in radiolabeling chemistry compatibility, in vivo pharmacokinetics, and the physical properties conferred by the respective alkoxy groups.

SPECT imaging Radioiodinated quinazolines EGFR-TK tumor diagnosis

High-Value Application Scenarios Where 6,7-Diethoxyquinazolin-4(3H)-one Provides a Demonstrated Advantage


Synthesis of Ultra-Potent 4-Anilino EGFR Tyrosine Kinase Inhibitors for In Vitro Target Validation

When the research objective requires EGFR tyrosine kinase inhibitors with maximal potency for in vitro kinase assays, cell-based phosphorylation studies, or competitive binding experiments, 6,7-diethoxyquinazolin-4(3H)-one is the preferred starting intermediate. Conversion to 4-chloro-6,7-diethoxyquinazoline (73% yield) followed by coupling with 3-bromoaniline yields Compound 56, which inhibits EGFR-TK with an IC₅₀ of 0.006 nM—4.2-fold more potent than the dimethoxy-derived PD 153035 (IC₅₀ 0.025 nM) . This potency advantage is critical for experiments requiring complete target engagement at low compound concentrations and for establishing a wide dynamic range in dose-response studies.

Development of Radioiodinated SPECT Imaging Probes for EGFR-Positive Tumor Diagnosis

6,7-Diethoxyquinazolin-4(3H)-one is the established core scaffold for radioiodinated EGFR-TK SPECT imaging agents. The published synthesis and evaluation pathway—conversion to 4-chloro-6,7-diethoxyquinazoline, coupling with 3-iodoaniline (or iodophenol/iodobenzylamine), and radioiodination via iododestannylation—has been validated for [¹²⁵I]PHY, which demonstrates high tumor uptake, prolonged tumor retention, and favorable tumor-to-blood ratios (0.94–1.50) in vivo . No equivalent SPECT-validated imaging agent series exists on the 6,7-dimethoxy scaffold, making the diethoxy intermediate the evidence-backed choice for SPECT tracer development .

Medicinal Chemistry Libraries Requiring Higher Lipophilicity for Blood-Brain Barrier Penetration or Membrane Partitioning

In CNS-targeted kinase inhibitor programs or in projects where enhanced passive membrane permeability is desired, 6,7-diethoxyquinazolin-4(3H)-one provides a starting scaffold with an XLogP of 1.4—0.8 log units higher than the dimethoxy analog (XLogP3-AA = 0.6) . This increased lipophilicity translates to improved logD values in the derived 4-substituted compounds, potentially enhancing blood-brain barrier penetration and intracellular accumulation without requiring additional lipophilic appendages that could increase molecular weight or introduce off-target binding liabilities .

Corrosion Inhibition Research Leveraging Chain-Length-Dependent Surface Adsorption

Quinazolinone derivatives with longer 6,7-alkoxy chains have been shown to exhibit superior corrosion inhibition efficiency on copper in acidic media, with 6,7-dimethoxyethoxyquinazolin-4-one (DME, bearing extended ethoxy chains) achieving 93.8% inhibition efficiency versus 88.5% for 6,7-dimethoxyquinazolin-4-one (DM) at 5 mM concentration in 0.5 M H₂SO₄ . By class-level extrapolation, 6,7-diethoxyquinazolin-4(3H)-one—possessing alkoxy chains of intermediate length between DM and DME—represents a structurally logical candidate for systematic corrosion inhibitor optimization studies where chain-length-dependent adsorption behavior on metal surfaces (Langmuir isotherm, physical adsorption) is the variable under investigation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-diethoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.